N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride
Description
N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride (CAS 5667-20-9) is a purine derivative featuring a hydroxylamine group (-NHOH) at the 6-position of the purine ring, stabilized as a dihydrochloride salt. Its molecular formula is C₅H₇N₅O·2HCl, with a molecular weight of 220.06 g/mol (including HCl). The compound is sensitive to oxidation and moisture, requiring storage at -20°C under inert atmosphere . It is classified as hazardous (GHS: H315, H319, H335, H360) due to skin/eye irritation and reproductive toxicity risks .
Purine derivatives are critical in medicinal chemistry due to their structural similarity to nucleotides, enabling interactions with enzymes and receptors.
Properties
IUPAC Name |
N-(7H-purin-6-yl)hydroxylamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.2ClH/c11-10-5-3-4(7-1-6-3)8-2-9-5;;/h1-2,11H,(H2,6,7,8,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQIGUKSZXDOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)NO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(7H-Purin-6-yl)hydroxylamine typically involves the hydroxylation of purine derivatives. One common method includes the reaction of purine with hydroxylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the stability of the product.
Industrial Production Methods: In industrial settings, the production of N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(7H-Purin-6-yl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different purine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine oxides, while reduction can produce purine amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of hydroxylamine derivatives, including N-(7H-Purin-6-yl)hydroxylamine; dihydrochloride, as anticancer agents. For instance, a study demonstrated that hydroxylamine-based compounds exhibit significant activity against non-small cell lung cancer (NSCLC) cell lines harboring specific mutations in the epidermal growth factor receptor (EGFR). The compound showed an IC value of 7.2 nM against the NCI-H3255 cell line, indicating a strong potential for further development as an anticancer therapeutic .
Antimicrobial Properties
N-(7H-Purin-6-yl)hydroxylamine; dihydrochloride has also been investigated for its antimicrobial properties. In vitro studies have shown that hydroxylamine derivatives possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like ciprofloxacin, suggesting that these compounds could serve as effective alternatives in treating drug-resistant bacterial infections .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of new compounds. For N-(7H-Purin-6-yl)hydroxylamine; dihydrochloride, preliminary data suggests favorable pharmacokinetic profiles with good solubility and stability in biological systems. Importantly, studies have indicated low toxicity levels at effective doses, challenging the notion that hydroxylamines are inherently toxic .
Case Studies and Research Findings
- Anticancer Research :
-
Antimicrobial Efficacy :
- In a comparative study of various hydroxylamine derivatives, N-(7H-Purin-6-yl)hydroxylamine; dihydrochloride demonstrated significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values indicating its potential as a lead compound for developing new antibiotics .
- Pharmacological Studies :
Mechanism of Action
The mechanism of action of N-(7H-Purin-6-yl)hydroxylamine involves its interaction with nucleic acids and proteins. It can form covalent bonds with nucleophilic sites on DNA and RNA, leading to modifications that affect their function. This compound can also inhibit the activity of certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.
Comparison with Similar Compounds
Chlorinated Purine Derivatives
- 6-Chloro-9H-purine (CAS 10349-15-6): Structure: Chlorine substituent at the 6-position. Properties: Neutral chloro derivatives are less water-soluble than dihydrochloride salts.
N-Benzyl-2-chloro-7H-purin-6-amine (CAS 39639-47-9):
- Structure : Chlorine at position 2 and a benzyl group at position 4.
- Properties : Increased lipophilicity due to the benzyl group, improving membrane permeability. Used in kinase inhibition studies.
- Key Difference : The hydroxylamine group offers polar interactions, whereas the benzyl group prioritizes hydrophobic binding .
Aminated Purine Derivatives
- 7H-Purin-6-amine hydrochloride hydrate (CAS 1839-18-5):
- Structure : Amine group (-NH₂) at the 6-position.
- Properties : Higher basicity than hydroxylamine derivatives. The hydrochloride salt improves solubility but lacks the redox activity of hydroxylamine.
- Key Difference : The hydroxylamine group can participate in oxidation-reduction reactions, unlike the stable amine .
Dihydrochloride Salts of Other Pharmacophores
- Daclatasvir dihydrochloride: Structure: A non-purine antiviral (HCV NS5A inhibitor). Properties: The dihydrochloride salt enhances solubility and bioavailability, a common strategy for drug formulation. Key Difference: While both are dihydrochlorides, Daclatasvir’s benzimidazole core targets viral proteins, whereas the purine-hydroxylamine structure may interact with nucleotide-processing enzymes .
Physicochemical Properties and Stability
| Compound | Solubility | Stability | Storage Conditions |
|---|---|---|---|
| N-(7H-Purin-6-yl)hydroxylamine;dihydrochloride | Water-soluble (salt form) | Sensitive to oxidation, light, and moisture | -20°C, inert atmosphere |
| 6-Chloro-9H-purine | Low in water | Stable under anhydrous conditions | Room temperature |
| 7H-Purin-6-amine hydrochloride hydrate | Moderate in water | Hygroscopic; degrades upon heating | 2–8°C |
The dihydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogs (e.g., 6-chloro-9H-purine) but requires stringent storage to prevent decomposition .
Biological Activity
N-(7H-Purin-6-yl)hydroxylamine; dihydrochloride, also known by its CAS number 5667-20-9, is a nitrogen heterocyclic compound that has garnered attention due to its potential biological activities. This article delves into its biological properties, including antimicrobial effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 151.13 g/mol
- CAS Number : 5667-20-9
- Storage Conditions : Store in an inert atmosphere at -20°C.
Biological Activity Overview
N-(7H-Purin-6-yl)hydroxylamine has been studied for various biological activities, particularly its role as an antimicrobial agent. The following sections summarize key findings regarding its effectiveness against different pathogens.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of N-(7H-Purin-6-yl)hydroxylamine against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.90 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
These results suggest that N-(7H-Purin-6-yl)hydroxylamine exhibits moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .
The mechanism through which N-(7H-Purin-6-yl)hydroxylamine exerts its antimicrobial effects is believed to involve interference with nucleic acid synthesis and repair processes in bacterial cells. This compound may act as a hydroxylamine derivative that can modify DNA or RNA structures, leading to impaired replication and transcription .
Case Studies
-
Study on Antibacterial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated various nitrogen heterocycles, including N-(7H-Purin-6-yl)hydroxylamine, for their antibacterial properties. The study reported that compounds with similar structures showed promising activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multi-drug-resistant organisms . -
In Vivo Studies :
Another investigation assessed the in vivo efficacy of N-(7H-Purin-6-yl)hydroxylamine in murine models infected with Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated animals compared to controls, supporting the compound's potential as a therapeutic agent .
Q & A
Basic: What are the standard synthetic methods for N-(7H-Purin-6-yl)hydroxylamine dihydrochloride, and how is purity ensured?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions starting from purine derivatives. For example, hydroxylamine groups can be introduced via reaction with hydroxylamine hydrochloride under controlled pH (4–6) to avoid side reactions. Purification often employs column chromatography with silica gel or reversed-phase HPLC, followed by recrystallization in ethanol/water mixtures. Purity validation requires HPLC analysis with UV detection (λ = 254 nm) and a C18 column, ensuring resolution (R ≥ 1.5) between the target compound and related impurities (e.g., unreacted precursors or isomers) . Mass spectrometry (MS) and elemental analysis further confirm molecular integrity.
Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or D₂O identify proton environments and carbon frameworks. For instance, the purine ring protons appear as distinct singlets (δ 8.2–8.5 ppm), while hydroxylamine protons resonate at δ 5.5–6.0 ppm .
- IR Spectroscopy: Key peaks include N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- HPLC: Gradient elution (e.g., 0.1% TFA in water/acetonitrile) with UV detection at 260 nm ensures separation from byproducts. Retention times and peak area ratios (vs. internal standards) quantify purity .
Advanced: How do structural modifications (e.g., fluorination) alter the compound’s reactivity and bioactivity?
Methodological Answer:
Substituents like fluorine at specific positions (e.g., para or ortho to the hydroxylamine group) enhance electrophilicity and metabolic stability. For example, fluorinated analogs (e.g., O-(2,5-difluorophenyl)hydroxylamine derivatives) exhibit increased redox potential and resistance to enzymatic degradation compared to non-fluorinated analogs. Such modifications are studied via cyclic voltammetry (to assess redox behavior) and microsomal stability assays (using liver microsomes + NADPH) . Comparative bioactivity is evaluated using enzyme inhibition assays (e.g., xanthine oxidase) or receptor-binding studies .
Advanced: How can researchers resolve contradictions in metabolic pathway data across species?
Methodological Answer:
Species-specific metabolism (e.g., rat vs. rabbit microsomes) arises from differences in cytochrome P450 (CYP) isoform expression. To address discrepancies:
Enzyme Induction Studies: Pre-treat models with CYP inducers (e.g., β-naphthoflavone for CYP1A, ethanol for CYP2E1) and compare metabolite profiles via HPLC .
pH-Dependent Stability Assays: Incubate the compound at pH 4.5 and 7.4 to distinguish enzymatic vs. non-enzymatic degradation .
Isotope-Labeled Tracers: Use ¹⁵N-labeled hydroxylamine to track metabolite formation via LC-MS/MS .
Methodological: What spectrophotometric approaches detect N-(7H-Purin-6-yl)hydroxylamine derivatives in biological matrices?
Methodological Answer:
- Diazotization-Coupling Method: React with sulfanilamide in acidic medium (0.1 M HCl) to form a diazonium salt, then couple with N-(1-naphthyl)ethylenediamine dihydrochloride. Measure absorbance at 540 nm (ε ≈ 4.5 × 10⁴ M⁻¹cm⁻¹). Calibrate with selenium(IV) standards .
- Chromatographic Detection: LC-UV or LC-MS with electrospray ionization (ESI+) in positive ion mode (m/z 200–400 range) .
Data Analysis: How to address variability in enzymatic vs. non-enzymatic reaction kinetics?
Methodological Answer:
- Control Experiments: Run parallel reactions without NADPH or microsomes to quantify non-enzymatic degradation .
- Kinetic Modeling: Use Michaelis-Menten equations to calculate Vmax and Km for enzymatic pathways. Compare with pseudo-first-order rate constants (kobs) for non-enzymatic reactions .
- Statistical Validation: Apply ANOVA or t-tests to assess significance of inter-species differences (e.g., rat vs. rabbit metabolite ratios) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
